2,2-Dichloro-N-(4-methoxyphenyl)-N-methylacetamide
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Overview
Description
2,2-Dichloro-N-(4-methoxyphenyl)-N-methylacetamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of two chlorine atoms, a methoxyphenyl group, and a methylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-N-(4-methoxyphenyl)-N-methylacetamide typically involves the reaction of 4-methoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:
Step 1: 4-methoxyaniline is reacted with chloroacetyl chloride in the presence of triethylamine.
Step 2: The resulting intermediate is then treated with methylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-N-(4-methoxyphenyl)-N-methylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis results in the formation of carboxylic acids and amines .
Scientific Research Applications
2,2-Dichloro-N-(4-methoxyphenyl)-N-methylacetamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of anticancer agents due to its ability to inhibit certain cancer cell lines.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Industrial Applications: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-N-(4-methoxyphenyl)-N-methylacetamide involves its interaction with specific molecular targets. In the context of anticancer activity, the compound is believed to inhibit certain enzymes or proteins that are essential for cancer cell proliferation. The exact molecular pathways and targets are still under investigation, but it is known to interfere with cellular processes that lead to cancer cell death .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-N-(4-bromophenyl)-N-methylacetamide
- 2,2-Dichloro-N-(4-chlorophenyl)-N-methylacetamide
- 2,2-Dichloro-N-(4-fluorophenyl)-N-methylacetamide
Uniqueness
2,2-Dichloro-N-(4-methoxyphenyl)-N-methylacetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2,2-dichloro-N-(4-methoxyphenyl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-13(10(14)9(11)12)7-3-5-8(15-2)6-4-7/h3-6,9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSKNPBHHSHQKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)C(=O)C(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10550081 |
Source
|
Record name | 2,2-Dichloro-N-(4-methoxyphenyl)-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10550081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.10 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63313-54-2 |
Source
|
Record name | 2,2-Dichloro-N-(4-methoxyphenyl)-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10550081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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